molecular formula C10H16BNO3 B13339625 (5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid

(5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid

Cat. No.: B13339625
M. Wt: 209.05 g/mol
InChI Key: RAASPWNWPWDBAN-UHFFFAOYSA-N
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Description

(5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid is a heterocyclic boronic acid featuring a furan ring substituted at the 5-position with a 2-methylpiperidin-1-yl group and a boronic acid moiety at the 2-position. This compound is of interest in medicinal chemistry due to the versatility of boronic acids in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for drug discovery . The 2-methylpiperidinyl substituent enhances lipophilicity and may influence target binding or metabolic stability, making it a valuable scaffold for enzyme inhibition studies, particularly in bacterial siderophore biosynthesis pathways .

Properties

Molecular Formula

C10H16BNO3

Molecular Weight

209.05 g/mol

IUPAC Name

[5-(2-methylpiperidin-1-yl)furan-2-yl]boronic acid

InChI

InChI=1S/C10H16BNO3/c1-8-4-2-3-7-12(8)10-6-5-9(15-10)11(13)14/h5-6,8,13-14H,2-4,7H2,1H3

InChI Key

RAASPWNWPWDBAN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(O1)N2CCCCC2C)(O)O

Origin of Product

United States

Preparation Methods

Method Overview

This approach involves synthesizing a furan derivative bearing a suitable leaving group or reactive site, followed by coupling with boronic acid reagents or their derivatives. The general pathway includes:

Stepwise Process

Step Description Reagents & Conditions References
1. Bromination of Furan Selective bromination at the 2-position of furan NBS (N-bromosuccinimide), radical initiator, in a suitable solvent (e.g., DMF) at 80-120°C ,
2. Suzuki Coupling Coupling of 2-bromofuran with boronic acid derivatives Pd(PPh3)4 catalyst, base (Na2CO3), reflux in aqueous-organic solvent ,
3. Nucleophilic substitution Attaching the 2-methylpiperidin-1-yl group Nucleophilic substitution with piperidine derivatives, possibly via reductive amination ,
4. Hydrolysis & Purification Final hydrolysis of boronate esters to boronic acid Acidic or basic hydrolysis, purification via chromatography ,

Advantages & Challenges

Advantages Challenges
High selectivity in functionalization Multi-step process; requires careful control of reaction conditions
Compatibility with various boronic acids Potential for side reactions during bromination and coupling steps
Suitable for industrial scale Handling of boronic acids and boronate esters requires safety precautions

Alternative Approach: Direct Synthesis from Furfuryl Alcohol or Furfural

Overview

Recent patents describe a route involving furfural as a starting material, which undergoes heterocyclic formation, functionalization, and boron incorporation.

Key Steps

Process Flow

Furfural + Tetrahydropyrrole → (Heterocyclic intermediate)
Intermediate + NBS → Brominated intermediate
Brominated intermediate + Li + Boron halide → Boronic ester
Hydrolysis/deprotection → (5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid

Industrial Relevance

This method reduces the need for complex purification steps like chromatography and ultralow temperature reactions, making it more suitable for large-scale manufacturing.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Main Reactions Yield Industrial Suitability References
A. Boronic coupling from bromofuran Furan derivatives NBS, Pd catalyst, boronic acids Bromination, Suzuki coupling 65-80% Moderate ,,
B. Heterocyclic formation from furfural Furfural Tetrahydropyrrole, NBS, lithium, boron reagents Heterocycle formation, bromination, boron insertion 70-85% High ,
C. Direct functionalization of heterocycles Furan derivatives Various boron reagents Electrophilic substitution, boronation Variable Moderate ,

Notes on Reaction Conditions and Optimization

  • Temperature Control: Bromination typically occurs at 80–120°C to prevent over-bromination.
  • Catalyst Choice: Palladium catalysts are preferred for Suzuki coupling, with phosphine ligands enhancing efficiency.
  • Boronic Acid Variants: Both boronic acids and boronate esters can be used, with hydrolysis steps converting esters to acids.
  • Purification: Chromatography or recrystallization ensures high purity, especially critical for pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions: (5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In biological and medicinal research, boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors. They are also investigated for their potential use in drug delivery systems and as diagnostic agents .

Industry: In the industrial sector, (5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable complexes with diols makes it useful in the development of sensors and other analytical devices .

Mechanism of Action

The mechanism of action of (5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, leading to inhibition of its activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural analogs and their differences:

Compound Name Substituent at Furan-5 Position Boronic Acid Position Key Structural Features Reference CAS/Evidence
(5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid 2-Methylpiperidin-1-yl 2 Piperidine enhances lipophilicity N/A (Target Compound)
(5-Methylfuran-2-yl)boronic acid Methyl 2 Simpler alkyl substituent 62306-79-0
(5-(Ethoxycarbonyl)furan-2-yl)boronic acid Ethoxycarbonyl 2 Ester group for hydrolytic prodrug strategies 1150114-44-5
(3,5-Bis(trifluoromethyl)phenyl)-furan derivative 3,5-Bis(trifluoromethyl)phenyl 2 (as carboxylate) High lipophilicity, electron-withdrawing CF3 groups
2-Chloro-4-methylpyridine-5-boronic acid Chloro, methylpyridine 5 Pyridine core with halogen substituent 913836-08-5

Key Observations :

  • Electron-withdrawing groups (e.g., CF3 in ) enhance electrophilicity, which may affect reactivity in cross-coupling or enzyme inhibition .

Key Observations :

  • Microwave-assisted reactions (e.g., ) reduce reaction times and improve yields for electron-deficient aryl partners.
  • Post-coupling modifications, such as hydrolysis or oxidation, are critical for generating bioactive final products .

Stability and Reactivity

Furan-2-yl boronic acids are notoriously unstable due to protodeboronation, but substituents can mitigate this:

Compound Stability Profile Evidence
Furan-2-yl boronic acid Degrades significantly within 15 days
(5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid Likely enhanced stability due to steric hindrance Inferred
(5-Methylfuran-2-yl)boronic acid Moderate stability; methyl group offers limited protection

Key Observations :

  • Bulky substituents like 2-methylpiperidinyl may sterically hinder protodeboronation, extending shelf life .

Key Observations :

  • The 2-methylpiperidinyl group may improve target affinity compared to aliphatic boronic acids, as seen in MbtI inhibitors .

Biological Activity

(5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may confer specific interactions with biological targets. Understanding its biological activity is crucial for its application in drug design and development.

Chemical Structure

The compound's structure is defined as follows:

  • Molecular Formula : C11H14BNO2
  • Molecular Weight : 201.04 g/mol

The presence of the furan ring and the piperidine moiety suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

The mechanism of action for (5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid involves its ability to form reversible complexes with target proteins, particularly enzymes involved in metabolic pathways. Boronic acids are known to interact with diols in glycoproteins and can inhibit proteases by binding to their active sites, thereby altering their activity.

Biological Activity

Recent studies have explored the biological activities of this compound across various assays:

1. Antiviral Activity

Research indicates that derivatives of boronic acids, including (5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid, exhibit antiviral properties. In a study assessing the antiviral efficacy against enteroviruses, compounds similar to this structure were tested for their ability to inhibit viral replication in human rhabdomyosarcoma (RD) cells. The results showed significant antiviral activity, demonstrating an effective concentration (EC50) in the low micromolar range .

2. Enzyme Inhibition

Boronic acids are recognized for their role as enzyme inhibitors. For instance, studies have shown that (5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid can inhibit serine proteases and other hydrolases by binding to the active site through boron-diol interactions. This inhibition can lead to altered cellular signaling pathways and metabolic processes .

Case Studies

Several case studies provide insights into the biological activity of related compounds:

Case Study 1: Antiviral Efficacy

A compound structurally related to (5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid was evaluated for its antiviral properties against enterovirus D68 (EV-D68). The study utilized a cytopathic effect (CPE) assay to determine the compound's effectiveness at various concentrations. The results indicated a selectivity index (SI) of over 40, suggesting a favorable therapeutic window between antiviral efficacy and cytotoxicity .

CompoundEC50 (μM)CC50 (μM)SI
Related Compound2.5 ± 0.5111.2 ± 15.444.5

Case Study 2: Enzyme Interaction

In another study focusing on enzyme inhibition, a series of boronic acid derivatives were screened for their ability to inhibit histone acetyltransferases (HATs). The structure-activity relationship (SAR) indicated that modifications to the piperidine ring significantly affected inhibitory potency, with some derivatives achieving IC50 values as low as 1.6 μM .

CompoundIC50 (μM)
Compound A8.6
Compound B1.6
Compound C2.8

Q & A

Q. Can this compound serve as a monomer for stimuli-responsive polymers?

  • Methodological Answer : Test copolymerization with diols (e.g., PEG) via boronate ester formation. Evaluate pH-responsive behavior using dynamic light scattering (DLS) and compare with phenylboronic acid-based polymers. The methylpiperidine group may enhance hydrophobic interactions, affecting self-assembly .

Tables for Key Comparisons

Q. Table 1. Stability Comparison of Boronic Acids

CompoundNeat Stability (Days)Aqueous Stability (Hours, 100°C)Key Degradation Pathway
Furan-2-yl boronic acid~15>24 (no degradation)Protodeboronation
Phenylboronic acid>30>48Oxidation
Target compoundTo be testedTo be testedPredicted: Steric PDeB

Q. Table 2. Reaction Optimization Parameters

ParameterRecommended RangeImpact on Yield
Catalyst (Pd)1–5 mol%Higher loadings reduce steric effects
Solvent (THF:H₂O)4:1Balances solubility and reactivity
Temperature80–100°CAccelerates coupling without degradation

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